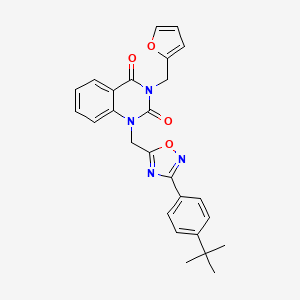
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that incorporates the oxadiazole and quinazoline moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Overview
The molecular structure of the compound can be broken down into key functional groups:
- Oxadiazole Ring: This five-membered ring is known for its significant biological activities including antimicrobial and anticancer effects.
- Quinazoline Moiety: Quinazolines have been extensively studied for their pharmacological potential, particularly in oncology.
- Furan Substituent: The furan ring contributes to the compound's reactivity and biological interaction capabilities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit substantial antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against a range of pathogens:
The compound may exhibit similar properties due to its structural components.
Anticancer Activity
Quinazoline derivatives have been recognized for their anticancer potential. The incorporation of oxadiazole enhances this activity:
- Mechanism of Action: Compounds with quinazoline structures often inhibit specific kinases involved in cancer cell proliferation.
- Case Studies: Several studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells by activating apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies:
- Inflammatory Markers: Compounds have shown the ability to reduce levels of cytokines such as TNF-alpha and IL-6.
- Research Findings: A review indicated that oxadiazole derivatives could effectively mitigate inflammation in animal models .
Study 1: Antimicrobial Efficacy
In a comparative study conducted by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested against bacterial strains. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Study 2: Anticancer Activity
A study published in MDPI focused on the synthesis and biological evaluation of quinazoline-based compounds. Results showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
属性
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-26(2,3)18-12-10-17(11-13-18)23-27-22(34-28-23)16-29-21-9-5-4-8-20(21)24(31)30(25(29)32)15-19-7-6-14-33-19/h4-14H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMGKHIYWTDOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














